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An In-Depth Technical Guide to SHP836 as a Chemical Probe for SHP2

Introduction
The Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2),

encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a

critical role in regulating various cellular processes.[1][2] It is a key component of multiple

signaling cascades, including the RAS/ERK/MAPK, PI3K/Akt, and JAK/STAT pathways.[1][2][3]

Due to its central role in cell growth, differentiation, and survival, aberrant SHP2 activity, often

resulting from gain-of-function mutations, is implicated in the pathogenesis of developmental

disorders like Noonan syndrome and various cancers, including leukemia and solid tumors.[2]

[4][5] This makes SHP2 a high-priority target for therapeutic intervention.

Chemical probes are essential tools for dissecting the biological functions of proteins like

SHP2. An ideal chemical probe is a potent, selective, and well-characterized small molecule

that enables the study of its target protein in cellular and in vivo contexts. SHP836 was

identified as an allosteric inhibitor of SHP2 and served as a precursor to more potent inhibitors

like SHP099.[4] While less potent than its successors, SHP836 remains a valuable tool for

understanding the principles of SHP2 allosteric inhibition and serves as a useful comparator

compound in SHP2-related research. This guide provides a comprehensive technical overview

of SHP836, its mechanism, quantitative data, and the experimental protocols used for its

characterization.

Mechanism of Allosteric Inhibition
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Under basal conditions, SHP2 exists in a "closed" or autoinhibited conformation. In this state,

the N-terminal SH2 domain physically blocks the active site of the protein tyrosine phosphatase

(PTP) domain, preventing substrate access.[2][4][6] Upon activation by upstream signals, such

as receptor tyrosine kinases (RTKs), SHP2 undergoes a conformational change to an "open,"

active state.

SHP836 is an allosteric inhibitor that functions by binding to a specific pocket on SHP2, but not

at the catalytic active site.[1] This binding site is a tunnel-like region formed at the interface of

the N-SH2, C-SH2, and PTP domains.[1][3] By occupying this pocket, SHP836 stabilizes the

autoinhibited, "closed" conformation of the enzyme.[1][7] This mechanism effectively locks the

phosphatase in an inactive state, preventing it from engaging with its substrates and

propagating downstream signals. The key advantage of allosteric inhibitors over active-site

inhibitors is the potential for greater selectivity, as allosteric sites are often less conserved

across protein families than catalytic sites.[1][5]

SHP2 Activation Pathway

Inhibition by SHP836

Receptor Tyrosine
Kinase (RTK)

Phosphorylated
Binding Protein

 Phosphorylates 
SHP2 (Inactive,

Closed Conformation)

 Binds & Activates 
SHP2 (Active,

Open Conformation)

 Conformational
 Change 

SHP2-SHP836 Complex
(Locked Inactive State)

Downstream Signaling
(e.g., RAS-MAPK)

 Activates 

SHP836

 Binds to
Allosteric Site 

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8080703/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7049970/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7595171/
https://www.benchchem.com/product/b15578406?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8942255/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8942255/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10500121/
https://www.benchchem.com/product/b15578406?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8942255/
https://www.medchemexpress.com/shp836.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8942255/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9744210/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Mechanism of SHP2 allosteric inhibition by SHP836.

Data Presentation
The following tables summarize the quantitative data for SHP836 and compare it with other

well-characterized SHP2 allosteric inhibitors.

Table 1: Biochemical and Cellular Characterization of
SHP836

Parameter Assay Type Value Reference(s)

IC₅₀ (full-length SHP2) Biochemical Inhibition 12 µM [1][7]

IC₅₀ (PTP domain

only)
Biochemical Inhibition > 100 µM [1]

ΔTₘ (SHP2-WT)

Cellular Thermal Shift

Assay (CETSA) @ 50

µM

+1.9 °C [4][8]

ΔTₘ (SHP2-E76K)

Cellular Thermal Shift

Assay (CETSA) @ 50

µM

+0.9 °C [4]

ΔTₘ (SHP2-WT)

Cellular Thermal Shift

Assay (CETSA) @ 10

µM

No significant shift [4]

IC₅₀: Half-maximal inhibitory concentration. ΔTₘ: Change in melting temperature, indicating

target engagement.

Table 2: Comparative Cellular Target Engagement of
SHP2 Allosteric Inhibitors
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Compound Concentration Assay Type
ΔTₘ (SHP2-
WT)

Reference(s)

SHP836 50 µM CETSA +1.9 °C [4][8]

SHP099 10 µM CETSA +3.7 °C [4][8]

RMC-4550 10 µM CETSA +7.0 °C [4][8]

Ex-57 10 µM CETSA +7.0 °C [4][8]

This table highlights the relatively modest cellular target engagement of SHP836 compared to

more potent, next-generation inhibitors.

Signaling Pathways Involving SHP2
SHP2 is a critical positive regulator of the RAS-MAPK signaling pathway, which is frequently

hyperactivated in human cancers.[1][9] Upon stimulation by growth factors, RTKs become

phosphorylated, creating docking sites for adaptor proteins and SHP2. SHP2 is recruited to

these complexes and dephosphorylates specific substrates, which ultimately leads to the

activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK.[10]

[11] By inhibiting SHP2, SHP836 prevents this activation cascade, leading to reduced ERK

phosphorylation (pERK) and decreased cell proliferation in SHP2-dependent cancer models.
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Caption: SHP2's role in the RAS-MAPK signaling pathway.
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Experimental Protocols
Detailed methodologies are crucial for the proper use and evaluation of chemical probes.

Below are protocols for key assays used to characterize SHP836.

SHP2 Biochemical Inhibition Assay
This protocol determines the in vitro potency (IC₅₀) of an inhibitor against purified SHP2

enzyme.

Materials:

Recombinant full-length SHP2 protein

Assay Buffer: e.g., 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM

DTT, 0.05% P-20

Substrate: A phosphopeptide, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate

(DiFMUP), or a tyrosine-phosphorylated peptide (e.g., from IRS-1).[12][13]

Activating Peptide: A bis-phosphorylated peptide (e.g., from IRS-1) is required to activate the

full-length enzyme.[12]

SHP836 or test compound, serially diluted in DMSO

384-well assay plates (black, low-volume)

Plate reader capable of fluorescence detection

Procedure:

Compound Plating: Prepare serial dilutions of SHP836 in DMSO. Dispense a small volume

(e.g., 100 nL) of each dilution into the wells of a 384-well plate.

Enzyme Preparation: Prepare a solution of full-length SHP2 and the activating peptide in

Assay Buffer. The optimal concentrations should be determined empirically to ensure the

reaction is in the linear range.[12][13]
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Enzyme Addition: Add the SHP2/activating peptide solution to the wells containing the

compound. Incubate for a set period (e.g., 15-30 minutes) at room temperature to allow the

inhibitor to bind to the enzyme.

Reaction Initiation: Add the DiFMUP substrate solution to all wells to start the enzymatic

reaction.

Signal Detection: Immediately begin monitoring the increase in fluorescence (e.g., Ex/Em =

360/460 nm for DiFMUP) over time using a plate reader.

Data Analysis: Calculate the rate of reaction for each well. Normalize the data to controls

(0% inhibition with DMSO, 100% inhibition with no enzyme). Plot the normalized percent

inhibition against the logarithm of the inhibitor concentration and fit the data to a four-

parameter logistic equation to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify and quantify the engagement of a compound with its

target protein in intact cells.[14] The principle is that ligand binding stabilizes the target protein,

increasing its resistance to thermal denaturation.[14][15]

Materials:

Cells expressing the target protein (e.g., HEK293T cells overexpressing SHP2)

Cell culture medium and reagents

SHP836 or test compound

Phosphate-buffered saline (PBS) with protease inhibitors

Thermal cycler or heating blocks

Lysis buffer (e.g., Tris-buffered saline with 0.4% NP-40 and protease inhibitors)

Equipment for protein quantification (e.g., Western blot apparatus, antibodies for SHP2 and a

loading control, or mass spectrometer)
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Procedure:

Cell Treatment: Culture cells to an appropriate confluency. Treat the cells with the desired

concentration of SHP836 (e.g., 50 µM) or vehicle (DMSO) for a set time (e.g., 1 hour) in the

cell culture incubator.

Heat Challenge: Harvest the treated cells, wash with PBS, and resuspend in PBS with

protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of

different temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal

cycler, followed by a cooling step (e.g., 3 minutes at 4°C).[16]

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on

ice.

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20

minutes at 4°C) to pellet the aggregated, denatured proteins.

Analysis: Carefully collect the supernatant, which contains the soluble protein fraction.

Analyze the amount of soluble SHP2 remaining at each temperature using Western blotting

or another protein detection method.

Data Analysis: Quantify the band intensities for SHP2 at each temperature for both vehicle-

and SHP836-treated samples. Normalize the data to the intensity at the lowest temperature

(e.g., 40°C). Plot the percentage of soluble protein against temperature to generate melting

curves. A shift in the curve to the right for the compound-treated sample indicates thermal

stabilization. The temperature at which 50% of the protein is denatured is the Tₘ. The

change in this value (ΔTₘ) quantifies target engagement.

Experimental and Logical Workflows
Visualizing workflows helps in understanding the sequence and logic of complex experiments.
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Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
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Caption: Workflow for an in vivo Pharmacokinetic/Pharmacodynamic study.

Conclusion
SHP836 is an important first-generation allosteric inhibitor of SHP2. Although its potency is

modest compared to later compounds, its discovery was crucial in validating the allosteric

pocket at the interface of the SH2 and PTP domains as a druggable site.[1][4] SHP836 serves
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as an excellent tool compound for researchers studying SHP2. It can be used as a negative

control or a baseline comparator in assays involving more potent inhibitors. The detailed data

and protocols provided in this guide enable researchers, scientists, and drug development

professionals to effectively utilize SHP836 as a chemical probe to further investigate the

complex biology of SHP2 and its role in disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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